3,4,5-Trihydroxybenzaldehyde hydrate

概要

説明

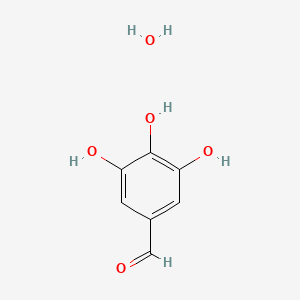

3,4,5-Trihydroxybenzaldehyde hydrate is a chemical compound with the molecular formula C7H6O4·H2O. It is a derivative of benzaldehyde, featuring three hydroxyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aldehyde group at the 1 position. This compound is known for its pale cream to brown crystalline appearance and is soluble in solvents like DMSO and methanol .

準備方法

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the hydroxylation of benzaldehyde derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents and catalysts to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Findings :

-

Autoxidation in basic media generates semiquinone radicals, confirmed by electron paramagnetic resonance (EPR) .

-

Iron-mediated oxidation produces dimeric quinones through coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at the ortho/para positions relative to hydroxyl groups.

Nitration

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 2-Nitro-3,4,5-trihydroxybenzaldehyde | >90% para to -CHO |

Sulfonation

| Sulfonating Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂SO₄ (fuming) | 120°C, 6 h | 3,4,5-Trihydroxy-2-sulfobenzaldehyde | Water-soluble chelator synthesis |

Protection/Deprotection Reactions

The hydroxyl groups are often protected to enable selective functionalization of the aldehyde.

tert-Butoxycarbonyl (Boc) Protection

| Reagents | Conditions | Outcome |

|---|---|---|

| (Boc)₂O, DMAP, DIPEA | THF, 25°C, 3 h under Ar | Tri-Boc-protected derivative (C₃₂H₄₅NO₁₀) |

Procedure :

-

Dissolve 3,4,5-trihydroxybenzaldehyde (1.8 g) in THF.

-

Add DIPEA (0.2 mL), DMAP (64 mg), and (Boc)₂O (10.1 mL).

Chelation with Metal Ions

The compound acts as a polydentate ligand for transition metals.

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | 1:2 (Metal:Ligand) | 18.7 ± 0.3 | Antioxidant formulations |

| Cu²⁺ | 1:1 | 12.4 ± 0.2 | Catalytic oxidation studies |

Mechanism : Coordination occurs via deprotonated hydroxyl oxygens and the aldehyde oxygen, forming stable octahedral complexes .

Polymerization Reactions

Radical-initiated polymerization produces phenolic polymers for biomedical applications.

| Initiator | Monomer | Polymer Properties |

|---|---|---|

| AIBN | Styrene derivatives | Mw ~25 kDa, PDI 1.8 |

Process :

-

Boc-protected monomer undergoes free radical polymerization.

-

Subsequent TFA treatment removes Boc groups, yielding water-soluble phenolic polymers .

Biochemical Interactions

-

MMP-9 Inhibition : Binds to the zinc-binding domain of matrix metalloproteinase-9 (IC₅₀ = 8.2 μM), suppressing both enzymatic activity and TNF-α-induced expression in vascular smooth muscle cells .

-

Antioxidant Activity : Scavenges DPPH radicals with EC₅₀ = 14.3 μM, outperforming ascorbic acid (EC₅₀ = 28.7 μM) .

科学的研究の応用

Scientific Research Applications

3,4,5-Trihydroxybenzaldehyde hydrate is widely utilized across diverse scientific fields due to its unique properties and chemical interactions .

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing pharmaceutical agents, particularly those targeting oxidative stress and inflammation . For instance, it is used in the manufacture of 2-[(2,3,4-trihydroxyphenyl)methyl]hydrazide D,L-serine hydrochloride, a compound with high pharmaceutical purity .

Antioxidant Formulations: The compound's strong antioxidant properties make it useful in creating cosmetics and skincare products, protecting the skin from damage caused by free radicals .

Food Preservation: In food science, it acts as a natural preservative by inhibiting microbial growth, thereby extending the shelf life of food products .

Analytical Chemistry: It is employed as a reagent in analytical methods like spectrophotometry to detect and quantify phenolic compounds in environmental samples .

Research on Neuroprotection: Studies suggest its potential in neuroprotective applications, making it a candidate for research into treatments for neurodegenerative diseases .

Inhibitory Effects: 3,4,5-Trihydroxybenzaldehyde from Geum japonicum has a dual inhibitory effect on matrix metalloproteinase 9, inhibiting gelatinolytic activity and MMP-9 expression in TNF-α induced HASMC .

Case Studies

Inhibition of Xanthine Oxidase (XO): Research indicates that 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of protocatechuic aldehyde, effectively inhibits XO activity, which is crucial in managing hyperuricemia and gout . DHNB displayed mixed-type inhibition of XO activity and showed an additive effect with allopurinol at low concentrations .

Antioxidant Activity: A study of Korean plants identified 3,4,5-trihydroxybenzaldehyde, isolated from Geum japonicum, as having antioxidant and radical scavenging capabilities .

作用機序

The mechanism of action of 3,4,5-Trihydroxybenzaldehyde hydrate involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on MMP-9 is achieved by binding to the enzyme’s active site, preventing it from degrading extracellular matrix components. This inhibition can reduce inflammation and tissue damage in various pathological conditions .

類似化合物との比較

Similar Compounds

- 2,3,4-Trihydroxybenzaldehyde

- 3,4-Dihydroxybenzaldehyde

- 2,4,6-Trihydroxybenzaldehyde

- 2,4,5-Trihydroxybenzaldehyde

Uniqueness

3,4,5-Trihydroxybenzaldehyde hydrate is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to inhibit MMP-9 sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

生物活性

3,4,5-Trihydroxybenzaldehyde hydrate (C₇H₆O₄·H₂O), also known as pyrogallol-5-carboxaldehyde or gallic aldehyde, is a polyphenolic compound derived from natural sources such as Geum japonicum. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C₇H₆O₄·H₂O

- Molecular Weight : 154.12 g/mol

- Melting Point : Approximately 212 °C (decomposes)

- CAS Number : 207742-88-9

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. The compound's structure allows it to donate electrons effectively, thus neutralizing reactive oxygen species (ROS) and contributing to cellular defense mechanisms .

Enzyme Inhibition

One of the notable biological activities of this compound is its dual inhibitory effect on matrix metalloproteinase-9 (MMP-9). This enzyme plays a crucial role in extracellular matrix remodeling and is implicated in various pathological conditions such as cancer metastasis and inflammatory diseases. Research indicates that this compound inhibits both the gelatinolytic activity and the expression of MMP-9 in tumor necrosis factor-alpha (TNF-α) induced human aortic smooth muscle cells (HASMC) .

Case Study: Inhibition of MMP-9

A study conducted on Geum japonicum extracts revealed that this compound significantly reduced MMP-9 activity. The findings suggest that this compound could be a potential therapeutic agent for conditions associated with excessive MMP-9 activity, such as cancer and cardiovascular diseases .

Antioxidant Efficacy Assessment

In a comparative study assessing the global antioxidant response of various compounds, this compound demonstrated superior antioxidant activity compared to conventional antioxidants. The GAR method used in this study highlighted the compound's efficacy in enhancing cellular antioxidant defenses .

Table: Summary of Biological Activities

特性

IUPAC Name |

3,4,5-trihydroxybenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEOMYNJYKADOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583473 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-88-9 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。